molecular formula C14H17F3N2O3 B11506191 3-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide

3-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide

Cat. No.: B11506191
M. Wt: 318.29 g/mol
InChI Key: OHDHPHBUIMLXHO-UHFFFAOYSA-N
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Description

3-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a trifluoromethoxy group, and a propanamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(trifluoromethoxy)aniline with a suitable acylating agent to form an intermediate.

    Morpholine Addition: The intermediate is then reacted with morpholine under controlled conditions to introduce the morpholine ring.

    Final Product Formation: The final step involves the coupling of the morpholine-containing intermediate with a propanamide derivative under specific reaction conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the trifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

3-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-(morpholin-4-yl)propyl]({[4-(trifluoromethyl)phenyl]methyl})amine
  • **1-(morpholin-4-yl)-2-{[3-(trifluoromethoxy)phenyl]amino}ethan-1-one

Uniqueness

3-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide stands out due to its unique combination of a morpholine ring and a trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C14H17F3N2O3

Molecular Weight

318.29 g/mol

IUPAC Name

3-morpholin-4-yl-N-[4-(trifluoromethoxy)phenyl]propanamide

InChI

InChI=1S/C14H17F3N2O3/c15-14(16,17)22-12-3-1-11(2-4-12)18-13(20)5-6-19-7-9-21-10-8-19/h1-4H,5-10H2,(H,18,20)

InChI Key

OHDHPHBUIMLXHO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(=O)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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